molecular formula C10H15N B1587077 N-Methyl-4-ethylbenzylamine CAS No. 568577-84-4

N-Methyl-4-ethylbenzylamine

Cat. No.: B1587077
CAS No.: 568577-84-4
M. Wt: 149.23 g/mol
InChI Key: JCSDSVXBTRWEJS-UHFFFAOYSA-N
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Description

N-Methyl-4-ethylbenzylamine is an organic compound belonging to the class of amines It is characterized by the presence of a benzyl group substituted with a methyl group and an ethyl group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-4-ethylbenzylamine can be synthesized through reductive amination. This process involves the reaction of 4-ethylbenzaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) . The reaction typically occurs under mild conditions, with the aldehyde and amine forming an imine intermediate, which is subsequently reduced to the desired amine.

Industrial Production Methods: Industrial production of this compound may involve similar reductive amination processes but on a larger scale. The choice of reducing agent and reaction conditions can be optimized to ensure high yield and purity of the product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-4-ethylbenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed:

    Oxidation: Amides, nitriles.

    Reduction: Secondary amines.

    Substitution: Various substituted benzylamines.

Scientific Research Applications

N-Methyl-4-ethylbenzylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-4-ethylbenzylamine involves its interaction with various molecular targets. In biochemical contexts, it may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and engage in hydrophobic interactions with target molecules .

Comparison with Similar Compounds

    N-Methylbenzylamine: Similar structure but lacks the ethyl group.

    N-Ethylbenzylamine: Similar structure but lacks the methyl group.

    N,N-Dimethylbenzylamine: Contains two methyl groups instead of one methyl and one ethyl group.

Uniqueness: N-Methyl-4-ethylbenzylamine is unique due to the presence of both a methyl and an ethyl group on the nitrogen atom, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

1-(4-ethylphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-9-4-6-10(7-5-9)8-11-2/h4-7,11H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSDSVXBTRWEJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366178
Record name N-Methyl-4-ethylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568577-84-4
Record name N-Methyl-4-ethylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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